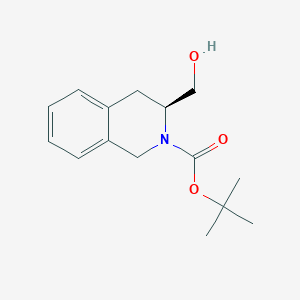
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
描述
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3(S)-3-Hydroxymethyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse sources.
Synthesis
The synthesis of this compound typically involves the reduction of isoquinoline derivatives. For instance, the reduction of 1,2,3,4-tetrahydroisoquinoline can yield the hydroxymethyl derivative through various chemical reactions. The Mitsunobu reaction has been noted for synthesizing related compounds effectively .
Biological Activity
The biological activity of this compound has been explored in several studies:
1. Pharmacological Properties
Research indicates that compounds similar to 3(S)-3-hydroxymethyl-3,4-dihydro-1H-isoquinoline exhibit significant pharmacological effects, including:
- Dopamine Receptor Modulation : It has been identified as a positive allosteric modulator of the D1 dopamine receptor, enhancing receptor activity without acting as an agonist .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties against oxidative stress in neural cells .
2. In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness against various cell lines. For example:
- Cell Viability Assays : Compounds were tested for cytotoxicity in human cancer cell lines, showing IC50 values in the low micromolar range .
3. In Vivo Studies
Animal models have been utilized to assess the efficacy and safety of this compound:
- Behavioral Studies : In rodent models, administration of related isoquinoline derivatives resulted in improved cognitive function and reduced anxiety-like behaviors .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Neuroprotection :
- A study demonstrated that treatment with 3(S)-3-hydroxymethyl derivatives significantly reduced neuronal death in models of neurodegeneration.
- Mechanism: The compound scavenges reactive oxygen species and modulates neuroinflammatory pathways.
-
Case Study on Cancer Therapy :
- In vitro tests showed that certain isoquinoline derivatives inhibited tumor cell proliferation by inducing apoptosis.
- The study suggested a pathway involving mitochondrial dysfunction and caspase activation.
属性
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIKXSHVYZIKOS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















